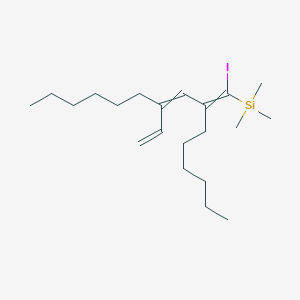
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is a complex organosilicon compound It features a unique structure with an ethenyl group, a hexyl chain, an iodine atom, and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane typically involves multiple steps. One common method includes the following steps:
Formation of the dienyl iodide: This can be achieved through the iodination of a suitable diene precursor.
Introduction of the ethenyl group: This step involves the addition of an ethenyl group to the iodinated diene.
Attachment of the trimethylsilyl group: This is usually done through a hydrosilylation reaction, where a trimethylsilane reagent is added to the compound under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes.
科学研究应用
Chemistry
In chemistry, (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives may be explored for potential use in drug development and biochemical research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.
作用机制
The mechanism of action of (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in hydrosilylation reactions, the compound acts as a source of the trimethylsilyl group, which can be transferred to other molecules.
相似化合物的比较
Similar Compounds
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: Similar structure but lacks the ethenyl group.
Trimethylsilane: A simpler compound with only the trimethylsilyl group.
Uniqueness
What sets (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly useful in synthetic chemistry for creating complex molecules.
属性
CAS 编号 |
827033-78-3 |
|---|---|
分子式 |
C21H39ISi |
分子量 |
446.5 g/mol |
IUPAC 名称 |
(4-ethenyl-2-hexyl-1-iododeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C21H39ISi/c1-7-10-12-14-16-19(9-3)18-20(17-15-13-11-8-2)21(22)23(4,5)6/h9,18H,3,7-8,10-17H2,1-2,4-6H3 |
InChI 键 |
QBAGJIRPFDOOAP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=CC(=C([Si](C)(C)C)I)CCCCCC)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


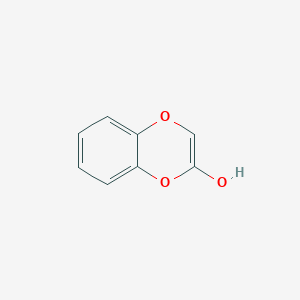
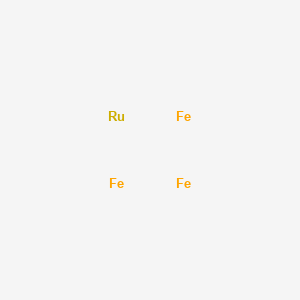
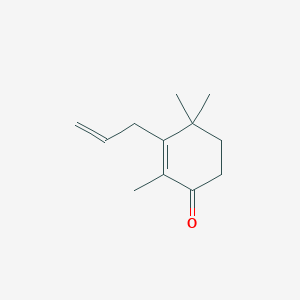
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
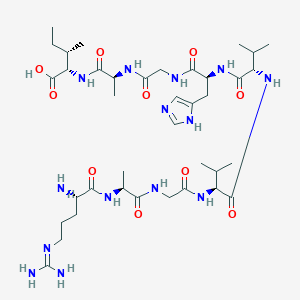
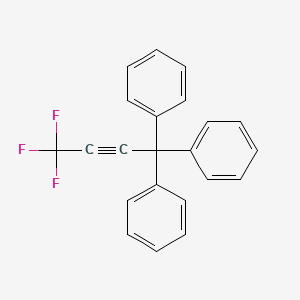

![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)
![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)
